

Comparative Guide: LC-MS/MS Fragmentation of N-Cyclopropyl-4-methoxybenzamide

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Compound of Interest

Compound Name:	<i>N-cyclopropyl-4-methoxybenzamide</i>
CAS No.:	88229-13-4
Cat. No.:	B10971853

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Executive Summary

This guide provides a structural elucidation framework for **N-cyclopropyl-4-methoxybenzamide** (

), a common pharmacophore in kinase inhibitors and GPCR ligands. We contrast its Electrospray Ionization (ESI) fragmentation behavior against its acyclic bioisostere, N-isopropyl-4-methoxybenzamide.

While both compounds share a benzamide core, the cyclopropyl moiety introduces unique ring-strain energetics that influence fragmentation thresholds. This document details the dominant acylium ion pathway, diagnostic transitions for Multiple Reaction Monitoring (MRM), and a self-validating experimental protocol.

Part 1: Theoretical Framework & Mechanism

The Cyclopropyl Effect in ESI-MS

In medicinal chemistry, the cyclopropyl group is often favored over isopropyl or ethyl groups to improve metabolic stability (blocking CYP450 oxidation) and rigidity. However, in Mass Spectrometry (MS/MS), this ring strain (approx. 27.5 kcal/mol) alters the dissociation kinetics.

Under ESI(+) conditions, protonation occurs preferentially at the amide oxygen (the most basic site). The fragmentation is driven by charge-remote or charge-proximate inductive cleavage.

Fragmentation Pathway Analysis

The fragmentation of **N-cyclopropyl-4-methoxybenzamide** (

) follows a predictable "Benzoyl-Driven" pathway.

- Precursor Ion (192.1): Protonated molecule.
- Primary Cleavage (The "Amide Cut"): The amide bond weakens. The neutral amine (cyclopropylamine, 57 Da) is expelled. The charge is retained on the resonance-stabilized carbonyl, forming the 4-methoxybenzoyl cation (Acylium ion).
 - Transition:
(Neutral Loss: 57 Da).
- Secondary Cleavage (Decarbonylation): The acylium ion loses a neutral Carbon Monoxide (CO) molecule (28 Da) to form the 4-methoxyphenyl cation.
 - Transition:
(Neutral Loss: 28 Da).
- Tertiary Cleavage (Methyl Radical Loss): High collision energies (CE) may force the loss of a methyl radical from the methoxy group, though this is less common in even-electron ESI spectra than in EI.
 - Transition:

(demethylation) or

(combined loss).

Part 2: Experimental Protocol (Self-Validating)

This protocol utilizes a "Gradient Wash" approach to prevent carryover, critical when analyzing hydrophobic benzamides.

System Suitability Test (SST)

Before running samples, verify system performance:

- Inject: 1 μ M Caffeine standard.
- Criteria: Intensity counts; Peak Width (FWHM) min.
- Benzamide Specific Check: Inject a blank immediately after the high standard. Signal at 192.1 must be of the standard to confirm no carryover.

LC-MS/MS Conditions

- Instrument: Q-TOF or Triple Quadrupole (QqQ).
- Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 μ m).
- Mobile Phase A: Water + 0.1% Formic Acid.
- Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
- Flow Rate: 0.4 mL/min.

Gradient Table:

Time (min)	%B	Event	Rationale
0.00	5	Hold	Trapping polar impurities
0.50	5	Ramp Start	-
3.50	95	Ramp End	Elute target benzamide
4.50	95	Wash	Remove hydrophobic matrix
4.60	5	Re-equilibrate	Critical: Prevent RT drift

| 6.00 | 5 | Stop | Ready for next injection |

Part 3: Comparative Data Analysis

We compare the target molecule against N-isopropyl-4-methoxybenzamide (MW 193.2). Note the Mass Shift: The Cyclopropyl analog is 2 Da lighter (

vs bond) than the Isopropyl analog.

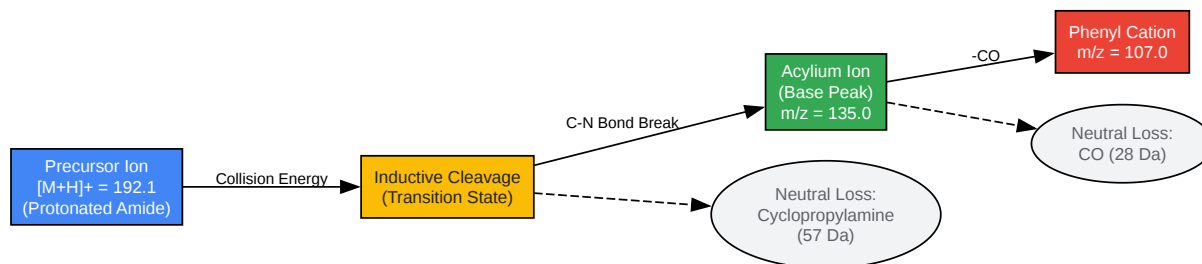
Table 1: Diagnostic Ion Comparison

Feature	N-Cyclopropyl-4-methoxybenzamide	N-Isopropyl-4-methoxybenzamide	Differentiation Logic
Precursor ()	192.1	194.1	Mass shift of 2 Da confirms ring vs. chain.
Base Peak (Low CE)	135.0 (Acylium)	135.0 (Acylium)	Both share the same benzoyl core; this ion is not unique.
Neutral Loss	57 Da (Cyclopropylamine)	59 Da (Isopropylamine)	The neutral loss is the fingerprint.
Secondary Ion	107.0 (Phenyl cation)	107.0 (Phenyl cation)	Confirms the 4-methoxy substitution pattern.
Collision Energy (CE50)	~22 eV	~18 eV	Cyclopropyl amine is a worse leaving group than isopropyl amine (sterics/pKa), often requiring slightly higher CE.

Part 4: Visualization of Signaling & Workflow

Diagram 1: Fragmentation Mechanism

This diagram illustrates the specific cleavage events for **N-cyclopropyl-4-methoxybenzamide**.



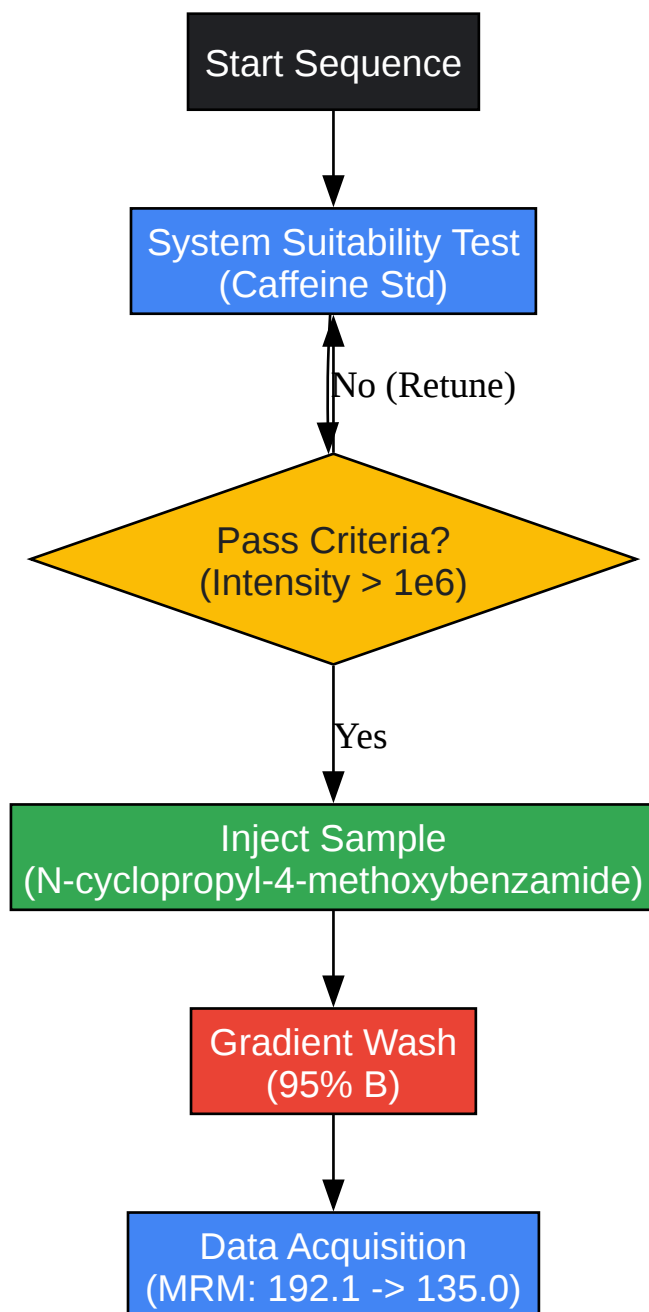
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Caption: Step-wise ESI(+) fragmentation pathway showing the formation of the diagnostic acylium ion (

135).

Diagram 2: Experimental Workflow

This diagram outlines the self-validating logic of the LC-MS protocol.



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Caption: Operational workflow emphasizing the System Suitability Test (SST) decision gate.

Part 5: Discussion & Interpretation

The "Acylum" Signature

The presence of the

135.0 peak is the definitive marker for the 4-methoxybenzoyl core. If you observe a peak at 192.1 but the fragment yields

120 or 92 directly, you likely have a structural isomer (e.g., anilide derivatives) rather than the benzamide.

Differentiating from Impurities

In synthesis, a common impurity is 4-methoxybenzoic acid (hydrolysis product).

- Impurity MS:

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- Target MS:

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- differentiation: The impurity will elute earlier (more polar) and lacks the 192 precursor. However, both will generate the

135 fragment. Crucial: You must filter by Precursor Ion (192.1) to avoid false positives from the acid impurity.

References

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